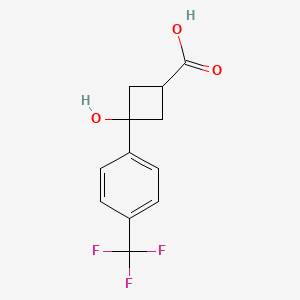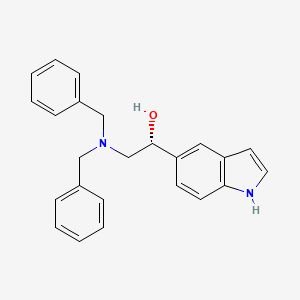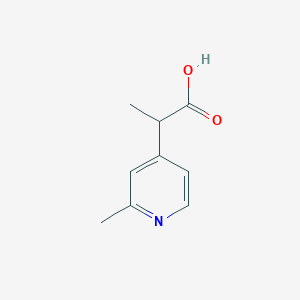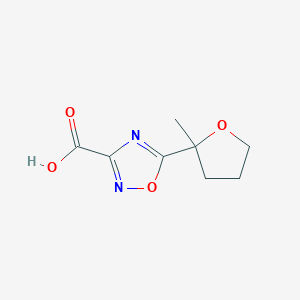
trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid: is an organic compound with the molecular formula C₁₂H₁₁F₃O₃. This compound features a cyclobutane ring substituted with a hydroxy group, a carboxylic acid group, and a phenyl ring bearing a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable cyclobutane precursor in the presence of a base and a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid can undergo oxidation to form a ketone or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. The trifluoromethyl group can serve as a marker in various biochemical assays.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
3-Hydroxy-3-(4-methylphenyl)cyclobutanecarboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Hydroxy-3-(4-chlorophenyl)cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
3-Hydroxy-3-(4-fluorophenyl)cyclobutanecarboxylic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H11F3O3 |
|---|---|
分子量 |
260.21 g/mol |
IUPAC名 |
3-hydroxy-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-3-1-8(2-4-9)11(18)5-7(6-11)10(16)17/h1-4,7,18H,5-6H2,(H,16,17) |
InChIキー |
BOQOZYNAJYMYBW-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=CC=C(C=C2)C(F)(F)F)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine](/img/structure/B13062716.png)



![[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
![3-Iodopyrazolo[1,5-a]pyrazine](/img/structure/B13062742.png)
![6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine](/img/structure/B13062757.png)



